molecular formula C5H11NO2S B2583824 3-((Methylsulfonyl)methyl)azetidine CAS No. 1359656-22-6

3-((Methylsulfonyl)methyl)azetidine

Cat. No.: B2583824
CAS No.: 1359656-22-6
M. Wt: 149.21
InChI Key: CMWBJQGYZAWWOB-UHFFFAOYSA-N
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Description

3-((Methylsulfonyl)methyl)azetidine (CAS 1359656-22-6) is a high-value, synthetically versatile azetidine derivative prized as a building block in diversity-oriented synthesis (DOS) and drug discovery programs. The compound features a saturated four-membered azetidine ring, a scaffold recognized for its contribution to molecular rigidity and its potential to improve physicochemical properties in lead optimization . The methylsulfonylmethyl substituent provides a synthetically handle for further functionalization, making this reagent a crucial intermediate for constructing complex molecular architectures. Azetidine-based ring systems are of significant interest in medicinal chemistry, extending beyond the well-known β-lactams, for their application in accessing new chemical space for probe and drug discovery . Researchers utilize this and related azetidine scaffolds in the synthesis of fused, bridged, and spirocyclic ring systems, which are valuable for targeting the central nervous system (CNS) due to the potential for favorable blood-brain barrier penetration profiles . The compound is offered for research purposes and must be handled by qualified professionals. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. For specific handling and storage information, please refer to the associated Safety Data Sheet.

Properties

IUPAC Name

3-(methylsulfonylmethyl)azetidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2S/c1-9(7,8)4-5-2-6-3-5/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMWBJQGYZAWWOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC1CNC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Methylsulfonyl)methyl)azetidine typically involves the reaction of azetidine with methylsulfonyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile or methanol at elevated temperatures (around 60°C) for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified through distillation or recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

3-((Methylsulfonyl)methyl)azetidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Sulfone derivatives

    Reduction: Amines

    Substitution: Substituted azetidines

Scientific Research Applications

3-((Methylsulfonyl)methyl)azetidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-((Methylsulfonyl)methyl)azetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The methylsulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on the target molecules. This interaction can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 3-((Methylsulfonyl)methyl)azetidine with structurally related azetidine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent(s) Biological/Functional Relevance
This compound C₅H₁₁NO₂S 149.21 Methylsulfonylmethyl group GPCR modulation, kinase inhibition
3-(Methylsulfonyl)azetidine hydrochloride C₄H₁₀ClNO₂S 171.65 Methylsulfonyl group at 3-position Medical intermediate
3-(Ethylsulfonyl)azetidine hydrochloride C₅H₁₂ClNO₂S 185.67 Ethylsulfonyl group Structural analog with higher lipophilicity
3-(tert-Butylsulfonyl)azetidine hydrochloride C₇H₁₆ClNO₂S 213.72 Bulky tert-butylsulfonyl group Reduced metabolic stability
3-Methyl-3-((methylsulfonyl)methyl)azetidine hydrochloride C₆H₁₄ClNO₂S 199.69 Dual methyl and methylsulfonyl groups Enhanced steric hindrance

Key Observations :

  • Substituent Effects : The methylsulfonyl group imparts polarity and hydrogen-bonding capacity, critical for target binding. Bulkier substituents (e.g., tert-butylsulfonyl) reduce metabolic stability but may improve selectivity .
  • Hydrochloride Salts : Salt forms enhance solubility and crystallinity, facilitating purification and formulation .
Stability and Reactivity
  • Thermal Stability : Methylsulfonyl-substituted azetidines are more thermally stable than 3-haloazetidines due to reduced ring strain and stronger C–S bonds .
  • Nucleophilic Reactivity : The methylsulfonyl group directs nucleophilic attacks to the azetidine nitrogen, enabling selective derivatization .

Biological Activity

3-((Methylsulfonyl)methyl)azetidine is a four-membered heterocyclic compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features an azetidine ring with a methylsulfonyl substituent, which enhances its chemical reactivity and biological activity. The presence of the methylsulfonyl group allows for unique interactions with biological targets, potentially influencing enzyme activity and receptor binding.

Property Details
Chemical Formula C5_5H11_11NO2_2S
Molecular Weight 145.21 g/mol
Functional Groups Azetidine ring, methylsulfonyl group

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. The azetidine ring can participate in biochemical reactions that influence the activity of enzymes and receptors. Specific pathways affected by this compound include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Receptor Modulation : It can bind to specific receptors, modulating their activity and influencing signaling pathways.

Antimicrobial Properties

Research indicates that azetidine derivatives, including this compound, exhibit significant antimicrobial activity against various pathogens. This property is particularly relevant in the development of new antibiotics.

Cancer Research

In cancer studies, compounds similar to this compound have shown potential as therapeutic agents. For instance, certain azetidine analogues have been tested for their effects on cancer cell lines:

  • STAT3 Inhibition : Inhibitors targeting the STAT3 pathway have demonstrated effectiveness in reducing tumor cell proliferation. Analogues of azetidine have shown sub-micromolar potency in vitro but limited cellular activity due to poor membrane permeability .

Case Studies

  • Azetidine Amides as Potent Small-Molecule Inhibitors
    • A study evaluated azetidine amides for their ability to inhibit STAT3 activity in breast cancer cells (MDA-MB-231). Despite their strong in vitro potency, these compounds exhibited weak cellular activity due to poor membrane permeability .
  • Discovery of BLU-945
    • This research focused on next-generation EGFR inhibitors that share structural similarities with azetidines. The findings highlighted the importance of modifying azetidine structures to enhance metabolic stability and potency against resistant cancer types .

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of this compound:

  • Potency Against Cancer Cells : While some azetidine derivatives show promise as anticancer agents, challenges such as low bioavailability and poor permeability remain significant hurdles .
  • Antimicrobial Activity : The compound exhibits notable antimicrobial properties, making it a candidate for further exploration in antibiotic development .

Q & A

Q. What are the common synthetic routes for introducing methylsulfonyl groups into azetidine derivatives?

The synthesis of 3-((methylsulfonyl)methyl)azetidine typically involves sulfonylation reactions. A validated method includes reacting methylsulfonylmethyl chloride with azetidine derivatives in the presence of a base (e.g., triethylamine) to facilitate nucleophilic substitution. For example, analogous sulfonylations of azetidine rings have been achieved using sulfonyl chlorides under anhydrous conditions, followed by purification via column chromatography . Key steps include:

  • Step 1: Activation of the azetidine nitrogen via deprotonation.
  • Step 2: Reaction with methylsulfonylmethyl chloride at 0–25°C.
  • Step 3: Characterization using NMR and mass spectrometry to confirm substitution.

Q. How is the structure and purity of this compound characterized?

Methodological characterization involves:

  • 1H/13C NMR: To confirm the azetidine ring integrity and methylsulfonyl group attachment. For example, the methylsulfonyl proton signals appear as singlets near δ 3.0–3.5 ppm .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ expected at m/z 178.06 for C₆H₁₁NO₂S) .
  • HPLC: Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Q. What role does the methylsulfonyl group play in the compound’s physicochemical properties?

The methylsulfonyl group enhances:

  • Electron-withdrawing effects: Stabilizes the azetidine ring via inductive effects, improving thermal stability.
  • Hydrogen-bonding capacity: Increases solubility in polar solvents (e.g., DMSO, water) .
  • Bioactivity: Analogous sulfonyl-containing azetidines show improved binding to enzymes (e.g., tyrosine phosphatases) due to sulfone-oxygen interactions .

Advanced Research Questions

Q. How can reaction conditions be optimized for high-yield synthesis of this compound?

Optimization strategies include:

  • Solvent selection: Use aprotic solvents (e.g., dichloromethane) to minimize side reactions.
  • Temperature control: Gradual addition of sulfonyl chloride at 0°C reduces exothermic side products.
  • Catalysis: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction efficiency .
  • Yield tracking: Monitor intermediates via TLC (Rf ~0.4 in ethyl acetate/hexane 1:1) .

Q. How can contradictory bioactivity data across studies be resolved?

Contradictions often arise from structural analogs or assay variability. Solutions include:

  • Structure-Activity Relationship (SAR) studies: Systematically modify substituents (e.g., replacing methylsulfonyl with sulfonamide) and compare IC₅₀ values in enzyme inhibition assays .
  • Standardized assays: Use consistent protocols (e.g., fluorescence-based phosphatase assays at pH 7.4) to minimize variability .
  • Molecular docking: Validate binding modes using software like AutoDock Vina to identify critical interactions (e.g., sulfonyl-oxygen hydrogen bonds) .

Q. What computational methods predict interactions between this compound and biological targets?

  • Molecular Dynamics (MD) Simulations: Assess stability of ligand-target complexes (e.g., 100 ns simulations in GROMACS) .
  • Density Functional Theory (DFT): Calculate electron distribution to predict reactive sites (e.g., sulfonyl group electrophilicity) .
  • Pharmacophore modeling: Identify essential features (e.g., sulfonyl moiety, azetidine ring) for target binding using MOE .

Q. What are the challenges in regioselective functionalization of the azetidine ring?

Regioselectivity is influenced by:

  • Steric effects: Bulky substituents (e.g., methylsulfonyl) favor substitution at less hindered positions.
  • Electronic effects: Electron-withdrawing groups direct reactions to nitrogen or adjacent carbons.
  • Catalytic control: Palladium catalysts enable selective C-H activation in azetidine derivatives .

Q. How stable is this compound under varying pH and solvent conditions?

Stability studies recommend:

  • pH 5–7: Optimal for aqueous solutions (degradation <5% over 24 hours at 25°C).
  • Organic solvents: Stable in DMSO for >1 month at -20°C.
  • Light sensitivity: Store in amber vials to prevent photodegradation .

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